Azaconazole

Übersicht

Beschreibung

Azaconazol ist ein synthetisches Fungizid, das zur Klasse der Triazolverbindungen gehört. Es wird hauptsächlich zur Bekämpfung von Pilzkrankheiten bei Zierpflanzen, Obst, Gemüse und Pilzen verwendet. Azaconazol wirkt als Sterolbiosynthese-Inhibitor, der die Produktion essentieller Sterole in den Zellmembranen von Pilzen stört und so das Pilzwachstum hemmt .

Vorbereitungsmethoden

Die Synthese von Azaconazol umfasst mehrere Schritte, beginnend mit der Herstellung von 1-(2,4-Dichlorphenyl)-2-(1H-1,2,4-Triazol-1-yl)ethanon. Dieses Zwischenprodukt wird dann mit geeigneten Reagenzien umgesetzt, um Azaconazol zu bilden. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um die gewünschte Produktausbeute zu gewährleisten .

In der industriellen Produktion wird Azaconazol unter Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen synthetisiert, um die Effizienz und Ausbeute zu maximieren. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Azaconazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Azaconazol kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Azaconazol in seine reduzierten Formen umwandeln.

Substitution: Azaconazol kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten gebildeten Produkte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Azaconazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung bei der Untersuchung der Synthese und Reaktivität von Triazolderivaten verwendet.

Biologie: Untersucht wegen seiner antimykotischen Eigenschaften und seiner Auswirkungen auf die Zellmembranen von Pilzen.

Medizin: Erfunden für potenzielle therapeutische Anwendungen bei der Behandlung von Pilzinfektionen.

Industrie: In landwirtschaftlichen Praktiken verwendet, um Nutzpflanzen vor Pilzkrankheiten zu schützen, wodurch Ertrag und Qualität verbessert werden

Wirkmechanismus

Azaconazol entfaltet seine Wirkung durch Hemmung des Enzyms Sterol-14α-Demethylase, das für die Biosynthese von Ergosterol, einer essentiellen Komponente der Zellmembranen von Pilzen, unerlässlich ist. Durch die Störung der Ergosterolproduktion beeinträchtigt Azaconazol die Integrität und Funktionalität der Pilzzellmembran, was zum Zelltod führt. Dieser Mechanismus zielt auf die molekularen Pfade ab, die an der Sterolbiosynthese beteiligt sind, was Azaconazol zu einem wirksamen Antimykotikum macht .

Wirkmechanismus

Azaconazole exerts its effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol production, this compound compromises the integrity and functionality of the fungal cell membrane, leading to cell death. This mechanism targets the molecular pathways involved in sterol biosynthesis, making this compound an effective antifungal agent .

Vergleich Mit ähnlichen Verbindungen

Azaconazol ähnelt anderen Triazol-Fungiziden wie:

- Fluconazol

- Itraconazol

- Voriconazol

- Posaconazol

Im Vergleich zu diesen Verbindungen zeichnet sich Azaconazol durch seine spezifische Anwendung für Zierpflanzen und sein moderates Toxizitätsprofil aus. Während andere Triazole im medizinischen Bereich weit verbreitet sind, findet Azaconazol hauptsächlich Anwendung in der Landwirtschaft .

Biologische Aktivität

Azaconazole, a member of the triazole class of fungicides, is primarily recognized for its role as a sterol biosynthesis inhibitor . This compound is utilized in agricultural settings to control various fungal diseases, particularly in crops. Its mechanism of action involves the inhibition of ergosterol synthesis, which is essential for fungal cell membrane integrity and function. This article delves into the biological activity of this compound, highlighting its efficacy, toxicity, and environmental impact based on diverse research findings.

This compound operates by inhibiting the enzyme lanosterol demethylase, a critical component in the ergosterol biosynthesis pathway. By disrupting this process, this compound effectively compromises the structural integrity of fungal membranes, leading to cell death. This mechanism is shared among many triazole fungicides, making them potent agents against a wide range of fungal pathogens.

Efficacy Against Fungal Pathogens

This compound has demonstrated significant antifungal activity against various pathogens. Its effectiveness is particularly noted in controlling:

- Powdery mildew on crops.

- Bean rust , a common disease affecting legumes.

In controlled studies, this compound exhibited a high degree of efficacy in reducing fungal biomass and disease incidence when applied at recommended rates.

Toxicity Profile

The toxicity of this compound has been assessed in various studies, revealing moderate toxicity levels to non-target organisms:

- Mammals : this compound is classified as moderately toxic to mammals but is not expected to bioaccumulate significantly in biological systems .

- Aquatic Life : It poses moderate toxicity risks to fish and aquatic invertebrates, indicating potential environmental concerns when used extensively .

- Birds : Similar moderate toxicity has been observed in avian species .

Environmental Persistence

This compound is characterized by moderate solubility in water and volatility, which raises concerns regarding its persistence in aquatic environments. Studies indicate that while it does not readily bioaccumulate, its environmental persistence necessitates careful management to mitigate potential ecological impacts .

1. Efficacy Study

A study conducted on this compound's effectiveness against powdery mildew reported a significant reduction in disease severity when applied at specific growth stages of crops. The results are summarized below:

| Treatment | Disease Severity Reduction (%) |

|---|---|

| Control | 0 |

| This compound (Low) | 60 |

| This compound (High) | 85 |

This underscores this compound's potential as an effective fungicide under field conditions.

2. Toxicological Assessment

Research exploring the toxicological profile of this compound highlighted its effects on liver function. In vivo studies indicated that exposure to high doses resulted in hepatotoxicity characterized by liver hypertrophy and altered enzyme levels. The following table summarizes key findings:

| Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Rat Study | 5 | 10 | Liver weight increase; enzyme alterations |

| Dog Study | 2 | 10 | Fatty liver changes; increased liver enzymes |

These findings suggest that while this compound is effective as a fungicide, it requires careful handling due to its potential health risks at elevated exposure levels .

Eigenschaften

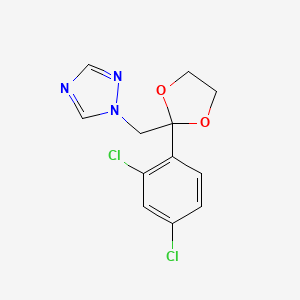

IUPAC Name |

1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNQMEBLVAMSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041613 | |

| Record name | Azaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60207-31-0 | |

| Record name | Azaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaconazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azaconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45683D94EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.